molecular formula C15H12N2O2 B1271114 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione CAS No. 67213-74-5

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione

Cat. No.: B1271114
CAS No.: 67213-74-5
M. Wt: 252.27 g/mol
InChI Key: NODLVRDDVBGXOY-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoquinoline and contains a pyridine ring attached to the isoquinoline core. Its molecular formula is C15H12N2O2, and it has a molecular weight of 252.268 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione typically involves the reaction of isoquinoline derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of isoquinoline-1,3-dione with pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biochemical probe in proteomics research.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione.

    Pyridine: Another parent compound that contributes to the structure of this compound.

    Quinoline: A structurally similar compound with a fused benzene and pyridine ring.

Uniqueness

This compound is unique due to its dual ring structure, combining both isoquinoline and pyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-9-11-5-1-2-7-13(11)15(19)17(14)10-12-6-3-4-8-16-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLVRDDVBGXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368403
Record name 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67213-74-5
Record name 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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